molecular formula C9H9N3O3 B2702348 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 43027-50-5

1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2702348
CAS No.: 43027-50-5
M. Wt: 207.189
InChI Key: HGEXWKZJLRGOOB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of the nitro group and the dimethyl substitution on the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 1,3-dimethylbenzimidazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is usually purified by recrystallization or chromatography techniques to obtain the desired compound in pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the nitro group and the dimethyl substitution on the benzimidazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-dimethyl-5-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEXWKZJLRGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (10 ml) was added to 0.6 g of 60% NaH (15.12 mM) in a 100 mL round bottom flask under N2. Added to the flask was 1.29 g of 5-nitro-2-benzimidazolinone (7.20 mM) in 10 mL DMF and rinsed with 10 mL more DMF. The solution was stirred 25 minutes and 10.22 g MeI (72 mM) was added and then stirred a further 3 hours. HCl (200 mL, 1 M) was added to the solution and then was extracted with EtOAc, washed with brine, and dried over MgSO4 and then concentrated in vacuo and flashed 0 to 100% EtOAc in hexanes to give 1.4 g of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (93% yield).
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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